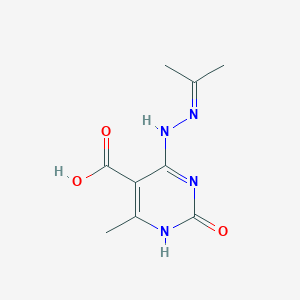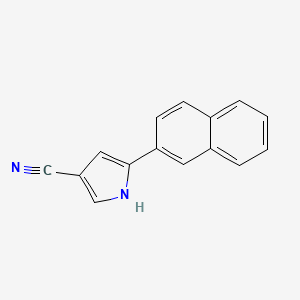
5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a naphthalene group at the 2-position and a cyano group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Introduction of the Naphthalene Group: The naphthalene group can be introduced via a Suzuki cross-coupling reaction, where a naphthylboronic acid reacts with a halogenated pyrrole derivative.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where the naphthalene or cyano groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, nucleophiles, and suitable solvents are employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Compounds with different substituents replacing the naphthalene or cyano groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology:
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes and interactions.
Drug Development: Its structural features make it a potential candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: The compound may exhibit pharmacological activities, making it a potential therapeutic agent for treating various diseases.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications.
Electronic Devices: Its electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and the aromatic rings play crucial roles in its binding affinity and specificity.
類似化合物との比較
5-(Naphthalen-1-yl)-1H-pyrrole-3-carbonitrile: Similar structure with the naphthalene group at the 1-position.
5-(Phenyl)-1H-pyrrole-3-carbonitrile: Similar structure with a phenyl group instead of a naphthalene group.
5-(Naphthalen-2-yl)-1H-pyrrole-2-carbonitrile: Similar structure with the cyano group at the 2-position.
Uniqueness:
Structural Features: The specific positioning of the naphthalene and cyano groups in 5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile imparts unique electronic and steric properties.
Applications: Its unique structure makes it particularly suitable for applications in fluorescence-based studies and organic electronics.
特性
分子式 |
C15H10N2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
5-naphthalen-2-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H10N2/c16-9-11-7-15(17-10-11)14-6-5-12-3-1-2-4-13(12)8-14/h1-8,10,17H |
InChIキー |
FAHSPDGECUUIPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CN3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11884812.png)
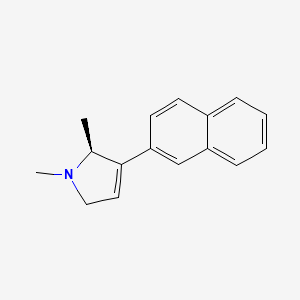

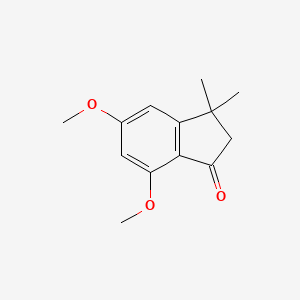
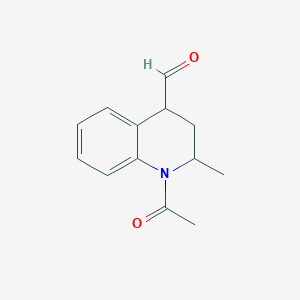



![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)

